Cas no 2270906-37-9 (2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid)

2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-METHOXY-3-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID
- 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid
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- MDL: MFCD31583448
- インチ: 1S/C9H6F3NO6/c1-18-7-5(8(14)15)2-4(19-9(10,11)12)3-6(7)13(16)17/h2-3H,1H3,(H,14,15)
- InChIKey: YVECFTZEUVMOCW-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C(=C(C(=O)O)C=1)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 102
2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 184571-1g |
2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid |
2270906-37-9 | 1g |
$300.00 | 2023-09-10 | ||
Matrix Scientific | 184571-5g |
2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid |
2270906-37-9 | 5g |
$1000.00 | 2023-09-10 | ||
Matrix Scientific | 184571-10g |
2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid |
2270906-37-9 | 10g |
$1600.00 | 2023-09-10 | ||
Matrix Scientific | 184571-0.500g |
2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid |
2270906-37-9 | 0.500g |
$240.00 | 2023-09-10 |
2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acidに関する追加情報
Recent Advances in the Study of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic Acid (CAS: 2270906-37-9)
The compound 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid (CAS: 2270906-37-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its unique trifluoromethoxy and nitro substituents, has shown promising potential in various applications, including drug discovery and material science. Recent studies have focused on elucidating its synthesis pathways, physicochemical properties, and biological activities, providing valuable insights for researchers in the field.
One of the key areas of investigation has been the compound's role as a building block for more complex pharmaceutical agents. Researchers have explored its utility in the synthesis of novel drug candidates, particularly in the development of anti-inflammatory and antimicrobial agents. The presence of the trifluoromethoxy group is believed to enhance metabolic stability and bioavailability, making it an attractive moiety for medicinal chemistry applications. Recent publications have detailed optimized synthetic routes for 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid, improving yield and purity while reducing production costs.
In terms of biological activity, preliminary studies have demonstrated that derivatives of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid exhibit interesting pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry reported moderate inhibitory activity against certain kinase enzymes involved in inflammatory pathways. The compound's unique electronic properties, resulting from the combination of electron-withdrawing (nitro and trifluoromethoxy) and electron-donating (methoxy) groups, appear to contribute to its interaction with biological targets.
From a structural perspective, X-ray crystallography studies have revealed important information about the compound's conformation and intermolecular interactions. The benzoic acid moiety forms characteristic hydrogen bonding patterns, while the trifluoromethoxy group influences the overall molecular geometry and packing in the solid state. These structural insights are proving valuable for computational chemists working on molecular modeling and drug design projects involving this scaffold.
Recent advancements in analytical techniques have also facilitated more detailed characterization of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid. High-resolution mass spectrometry and advanced NMR methods have enabled researchers to study its solution behavior and degradation pathways. Stability studies under various pH conditions and temperature ranges have provided important data for formulation scientists considering this compound for pharmaceutical development.
Looking forward, researchers are exploring the potential of 2-Methoxy-3-nitro-5-(trifluoromethoxy)benzoic acid in targeted drug delivery systems. Its chemical functionality allows for various conjugation strategies, making it a candidate for prodrug development. Additionally, its fluorescence properties are being investigated for potential applications in bioimaging and diagnostic tools. As research continues, this compound is expected to play an increasingly important role in the development of new therapeutic agents and specialty chemicals.
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